Selective Inhibition of Human Granulocyte vs. Pancreatic Elastase: A 23-Fold Differential
Elasnin exhibits a pronounced selectivity for human granulocyte elastase over pancreatic elastase. In direct comparative assays, Elasnin inhibited human granulocyte elastase with an IC50 of 1.3 µg/mL (3.3 µM), whereas inhibition of pancreatic elastase required an IC50 of 30.1 µg/mL (76.8 µM) [1]. This represents a 23-fold higher potency against the granulocyte isoform. Furthermore, Elasnin is virtually inactive against trypsin, chymotrypsin, thermolysin, and papain [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.3 µg/mL (3.3 µM) |
| Comparator Or Baseline | Pancreatic elastase: 30.1 µg/mL (76.8 µM) |
| Quantified Difference | 23-fold higher potency for granulocyte elastase |
| Conditions | In vitro enzyme inhibition assay; purified human granulocyte elastase and porcine pancreatic elastase |
Why This Matters
This selectivity profile is essential for research targeting neutrophil-mediated inflammation without confounding effects on digestive enzymes.
- [1] Ohno H, Saheki T, Awaya J, Nakagawa A, Omura S. Isolation and characterization of elasnin, a new human granulocyte elastase inhibitor produced by a strain of Streptomyces. J Antibiot (Tokyo). 1978 Nov;31(11):1116-23. doi: 10.7164/antibiotics.31.1116. PMID: 721707. View Source
